1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone
CAS No.:
Cat. No.: VC16095920
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14O2 |
|---|---|
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | (E)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C19H14O2/c20-18(15-7-3-1-4-8-15)13-11-17-12-14-19(21-17)16-9-5-2-6-10-16/h1-14H/b13-11+ |
| Standard InChI Key | ATYVZTGIQBANCN-ACCUITESSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone (IUPAC name: (E)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one) belongs to the furan-chalcone hybrid family. Its structure features:
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Phenyl group at position 1 of the propenone backbone, contributing to hydrophobic interactions in biological systems.
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5-phenylfuran-2-yl moiety at position 3, enhancing electronic delocalization and hydrogen-bonding capacity.
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α,β-unsaturated ketone core, enabling Michael addition reactions and conjugation-dependent bioactivity .
The compound’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites, as evidenced by molecular docking studies of analogs like 8d in COX-2 . Substituents on the furan ring significantly modulate selectivity; for instance, benzenesulfonamide groups improve COX-2 affinity by targeting hydrophilic pockets .
Synthetic Methodologies
Claisen-Schmidt Condensation
The primary synthesis route involves acid-catalyzed aldol condensation between 2-acetylfuran and substituted benzaldehydes . Microwave-assisted methods enhance yield (85–92%) compared to conventional heating (65–90%) :
Procedure:
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Dissolve 2-acetylfuran (1.0 eq) and benzaldehyde derivative (1.2 eq) in acetic acid containing 1 M HCl.
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Heat at 80°C under microwave irradiation (300 W) for 10–15 minutes.
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Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via recrystallization .
Key intermediates:
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5-Aryl-2-furan-2-carbaldehydes (3a–s) synthesized via Sonogashira coupling or Vilsmeier-Haack formylation .
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Chalcone derivatives characterized by ¹H-NMR doublets at δ 7.68–7.77 ppm (olefinic protons) and ¹³C-NMR carbonyl signals at 189–194 ppm .
Pharmacological Applications
Anti-Inflammatory Activity
Analogous compounds (e.g., 4c, 8d) exhibit dual COX-1/COX-2 inhibition with selectivity indices (SI) up to 253.00 :
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 4c | 12.65 | 0.056 | 224.26 |
| 8d | 11.32 | 0.045 | 253.00 |
Mechanistic studies reveal:
Urease Inhibition
Furan-chalcone derivatives (4h, 4s) outperform thiourea (IC₅₀ = 21.25 µM) in Jack bean urease assays :
| Compound | IC₅₀ (µM) |
|---|---|
| 4h | 16.13 ± 2.45 |
| 4s | 18.75 ± 0.85 |
Structure-activity relationship (SAR) analysis indicates electron-withdrawing groups (e.g., Cl, CF₃) at the furan’s 5-position enhance enzyme binding via halogen bonds .
Spectral Characterization
Critical spectroscopic data for structural elucidation includes:
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¹H-NMR: Olefinic protons as doublets (J = 15.6 Hz) at δ 7.68–7.77 ppm; furan H-3/H-4 signals at δ 6.45–7.32 ppm .
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¹³C-NMR: Carbonyl carbon at δ 189–194 ppm; furan C-2/C-5 at δ 152–160 ppm .
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ESI-MS: Molecular ion peaks at m/z 290–330 consistent with [M+H]⁺ .
Structure-Activity Relationships (SAR)
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Furan substitution: 5-Aryl groups with para-electron-withdrawing substituents (e.g., -SO₂NH₂) improve COX-2 selectivity by 3.5-fold .
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Propenone linker: The α,β-unsaturated system is essential for Michael addition-mediated enzyme inhibition .
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Phenyl ring modifications: Ortho-chloro substituents enhance urease inhibition by 40% compared to unsubstituted analogs .
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